Methyl 3,5-diaminopyrazine-2-carboxylate derivatives have garnered attention in the pharmaceutical industry due to their potential therapeutic applications. These compounds are part of a broader class of pyrazine derivatives, which have been extensively studied for their diverse biological activities. The interest in these molecules stems from their structural similarity to naturally occurring compounds and their ability to interact with various biological targets.
The antitumor properties of pyrazine derivatives have been a focal point of research. The study of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate isomers has provided insights into the importance of stereochemistry in medicinal chemistry, with implications for the development of more potent and selective anticancer agents1. Additionally, the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has led to compounds with promising antitumoral potential, showing selectivity against certain human tumor cell lines and minimal toxicity in non-tumor cells2.
The regioselective synthesis of related compounds, such as methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, has been achieved, demonstrating the versatility of these molecules in chemical synthesis3. This has implications for the development of new pharmaceuticals and the exploration of novel synthetic pathways.
Beyond anticancer activity, pyrazine derivatives have been found to possess a range of pharmacological effects. For example, 3-(arylamino)-6,7-dihydro-6-methylpyrano[4,3-c]pyrazol-4(1H or 2H)-ones, a related class of compounds, have shown antipyretic, analgesic, antiarrhythmic, and hypotensive activities in animal models4. This highlights the potential for pyrazine derivatives to be developed into drugs for various therapeutic applications.
Methyl 3,5-diaminopyrazine-2-carboxylate can be derived from various synthetic routes involving pyrazine derivatives. It is classified under the broader category of carboxylic acid derivatives and is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis.
The synthesis of methyl 3,5-diaminopyrazine-2-carboxylate typically involves several key steps:
Methyl 3,5-diaminopyrazine-2-carboxylate has a unique molecular structure characterized by:
The compound's structure allows for various interactions due to its functional groups, which are crucial for its reactivity and biological activity.
Methyl 3,5-diaminopyrazine-2-carboxylate can participate in several chemical reactions:
The mechanism of action of methyl 3,5-diaminopyrazine-2-carboxylate primarily involves its interaction with biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.16 g/mol |
Appearance | Light yellow solid |
Melting Point | Approximately 213 °C |
Solubility | Soluble in methanol |
Storage Conditions | Cool and dry place |
Methyl 3,5-diaminopyrazine-2-carboxylate may cause skin and eye irritation; appropriate safety precautions should be taken during handling.
Methyl 3,5-diaminopyrazine-2-carboxylate has several notable applications:
The compound is systematically named as methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, reflecting its core pyrazine ring substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and a methyl ester at position 2 [2]. Its molecular formula is C₆H₇ClN₄O₂, with a molecular weight of 202.60 g/mol [2]. Key structural features include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₆H₇ClN₄O₂ |
Molecular weight (g/mol) | 202.60 |
CAS registry number | 1458-01-1 |
Canonical SMILES | COC(=O)C1=NC(=C(N=C1N)Cl)N |
The chlorine atom and methyl ester create opposing electronic effects, potentially influencing the compound’s reactivity in nucleophilic substitution or condensation reactions [2] [6].
While single-crystal X-ray diffraction (XRD) data for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is not explicitly available in the provided sources, its structural analog methyl 3,5-diaminopyrazine-2-carboxylate (without chlorine) crystallizes with a melting point of 213°C [6]. This suggests a tightly packed lattice stabilized by hydrogen bonding. Key inferences about molecular geometry include:
Table 2: Solid-State Properties
Property | Observation |
---|---|
Melting point | 211–215°C (decomposition) |
Crystal habit | Light yellow to orange crystals |
Stability | Store at <15°C in darkness |
Experimental characterization techniques like powder XRD or SEM-EDX (as applied to similar proton-transfer complexes [4]) would be required to validate these hypotheses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the structure through characteristic shifts:
Infrared (IR) Spectroscopy
FTIR spectra reveal:
UV-Visible Spectroscopy
Electronic transitions occur at λ~275 nm (π→π* of the pyrazine ring) and λ~406 nm (n→π* involving amino/ester groups). Solvent polarity induces redshifts in polar media (e.g., acetonitrile) due to enhanced charge separation [4].
Table 3: Spectroscopic Signatures
Technique | Key Assignments | Spectral Region |
---|---|---|
¹H NMR | -COOCH₃ | δ 3.9 ppm (s, 3H) |
¹³C NMR | -C=O | δ 165–170 ppm |
IR | -C=O stretch | 1700–1720 cm⁻¹ |
UV-Vis | HOMO→LUMO (pyrazine ring) | ~275 nm |
Tautomerism in methyl 3,5-diamino-6-chloropyrazine-2-carboxylate arises from proton migration within the amino groups, leading to amino-imino equilibria. The dominant tautomers include:
Table 4: Tautomeric Stability
Tautomer | Energy Relative to AA (kcal/mol) | Stabilizing Factors |
---|---|---|
AA | 0.0 (reference) | Resonance-assisted hydrogen bonding |
IA/AI | +8–12 | Destabilized by Cl electron withdrawal |
Electronic and steric influences:
Computational studies (e.g., DFT) would further quantify tautomer energies, but experimental data (IR, NMR) confirm the diamino form as exclusive in non-aqueous solvents [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: